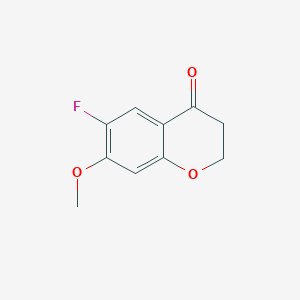
6-Fluoro-7-methoxychroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-methoxychroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. This compound belongs to the class of oxygen-containing heterocycles and is known for its diverse biological activities. The presence of fluorine and methoxy groups in its structure enhances its pharmacological properties, making it a valuable compound for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methoxychroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and methoxybenzene derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and methoxylation.
Cyclization: The intermediate undergoes cyclization to form the chroman-4-one core structure.
Fluorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-7-methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at specific positions on the chroman-4-one ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include:
Quinones: Resulting from oxidation.
Dihydro Derivatives: Resulting from reduction.
Substituted Chroman-4-ones: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
6-Fluoro-7-methoxychroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific apoptotic pathways.
Comparación Con Compuestos Similares
6-Fluoro-7-methoxychroman-4-one can be compared with other similar compounds, such as:
Chroman-4-one: The parent compound with a similar core structure but lacking the fluorine and methoxy groups.
7-Fluoro-6-methoxychroman-4-one: A closely related compound with similar pharmacological properties.
6-Methoxychroman-4-one: Lacking the fluorine group, which may result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
6-fluoro-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO3/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5H,2-3H2,1H3 |
Clave InChI |
NGJPSHYOMJSVBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=O)CCOC2=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



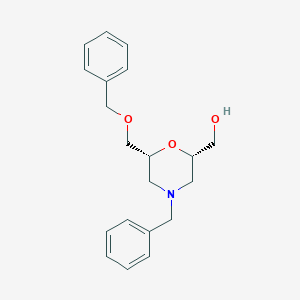

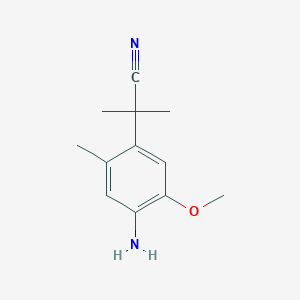
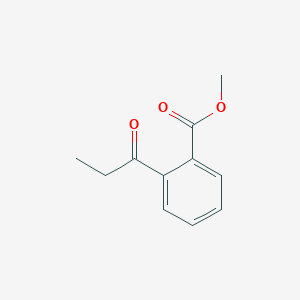


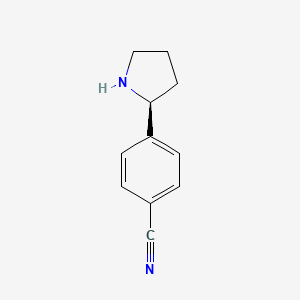
![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
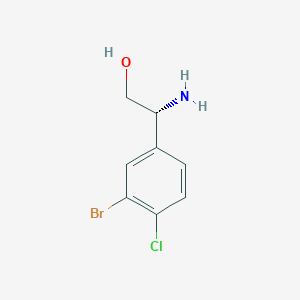
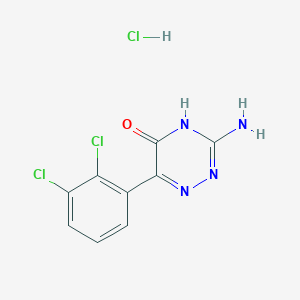

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
